

# NAD-Glo assay for measuring HSD17B13 inhibition by Hsd17B13-IN-28

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hsd17B13-IN-28

Cat. No.: B12381621 Get Quote

## **Application Note & Protocol**

Topic: NAD-Glo Assay for Measuring HSD17B13 Inhibition by Hsd17B13-IN-28

Audience: Researchers, scientists, and drug development professionals.

#### **Abstract**

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD).[1][2] Genetic loss-of-function variants in HSD17B13 are protective against the progression of liver disease, making it a promising therapeutic target for inhibition.[3][4] HSD17B13 catalyzes the NAD+-dependent oxidation of substrates like steroids and retinols.[1][5] This application note provides a detailed protocol for measuring the inhibitory activity of a small molecule, **Hsd17B13-IN-28**, against purified HSD17B13 using the bioluminescent NAD/NADH-Glo<sup>™</sup> Assay. The assay quantifies the amount of NADH produced by the HSD17B13 enzymatic reaction, which is directly proportional to enzyme activity.[6] This robust, high-throughput method is ideal for characterizing enzyme kinetics and determining inhibitor potency (IC50).

## **Principle of the Assay**

The HSD17B13 enzyme utilizes NAD+ as a cofactor to oxidize a substrate (e.g., β-estradiol), resulting in the production of NADH. The NAD/NADH-Glo™ Assay quantifies the newly



#### Methodological & Application

Check Availability & Pricing

generated NADH in a two-step process. First, the HSD17B13 reaction is performed. Then, the NAD/NADH-Glo™ Detection Reagent is added, which contains a reductase enzyme, a proluciferin substrate, and luciferase.[7][8] The reductase specifically uses NADH to convert the proluciferin substrate into luciferin. The luciferase enzyme then catalyzes the oxidation of luciferin, generating a stable luminescent signal that is proportional to the NADH concentration. [9] Inhibition of HSD17B13 by a compound like **Hsd17B13-IN-28** leads to a decrease in NADH production and a corresponding reduction in the light signal.





Click to download full resolution via product page

Caption: Principle of the HSD17B13 NAD-Glo Assay.



#### **Materials and Reagents**

- Enzyme: Purified recombinant human HSD17B13 protein (e.g., OriGene, TP313132)[2]
- Inhibitor: **Hsd17B13-IN-28** (or other small molecule inhibitors)
- Assay Kit: NAD/NADH-Glo™ Assay (Promega, G9071 or similar)[7][10]
- Substrate: β-estradiol (MCE, HY-B0141) or other suitable HSD17B13 substrate[6]
- Cofactor: Nicotinamide adenine dinucleotide (NAD+) (Sigma-Aldrich)
- Buffer: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Solvent: 100% DMSO for compound dilution
- Plates: White, opaque, 96-well or 384-well assay plates (Corning)[11]
- Equipment:
  - Luminometer for plate reading
  - Standard laboratory pipettes and multichannel pipettes
  - Incubator

## **Experimental Protocol**

This protocol is designed for a 384-well plate format with a final reaction volume of 20  $\mu$ L for the enzyme reaction and 40  $\mu$ L after adding the detection reagent. Adjust volumes as needed, maintaining a 1:1 ratio of sample to detection reagent. [12]

- 3.1. Reagent Preparation
- Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.5. Keep on ice.
- HSD17B13 Enzyme Solution: Dilute the purified HSD17B13 stock in cold assay buffer to a 2X working concentration (e.g., 60 ng/μL, final concentration will be 300 ng per 10 μL reaction).[6]



- Substrate/Cofactor Solution: Prepare a 2X working solution of β-estradiol and NAD+ in assay buffer. A suggested starting concentration is 30 μM β-estradiol and 1 mM NAD+ (final concentrations will be 15 μM and 500 μM, respectively).[6]
- **Hsd17B13-IN-28** Compound Plate: Perform a serial dilution of **Hsd17B13-IN-28** in 100% DMSO. Then, dilute these stocks into assay buffer to create a 4X working concentration series. The final DMSO concentration in the enzyme reaction should not exceed 1%.
- NAD/NADH-Glo<sup>™</sup> Detection Reagent: Prepare the detection reagent according to the manufacturer's instructions just prior to use.[7] Equilibrate to room temperature before adding to the assay plate.

#### 3.2. Assay Procedure

**Caption:** Experimental workflow for HSD17B13 inhibition assay.

- Compound Addition: Add 5 μL of 4X Hsd17B13-IN-28 solution to the appropriate wells of a 384-well plate. For controls, add 5 μL of assay buffer containing the same percentage of DMSO.
  - 100% Inhibition (No Enzyme) Control: Wells with buffer, substrate, and no enzyme.
  - 0% Inhibition (Vehicle) Control: Wells with enzyme, substrate, and DMSO vehicle.
- Enzyme Addition: Add 5  $\mu$ L of the 2X HSD17B13 enzyme solution to all wells except the "No Enzyme" controls.
- Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 10 μL of the 2X Substrate/Cofactor solution to all wells to start the enzymatic reaction. The total volume is now 20 μL.
- Enzyme Incubation: Mix the plate and incubate for 60 minutes at room temperature.
- Signal Detection: Add 20 µL of the prepared NAD/NADH-Glo™ Detection Reagent to all wells.



- Signal Development: Mix the plate and incubate for 40-60 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.[12]
- Measurement: Read the luminescence using a compatible plate reader.

## **Data Analysis**

- Background Subtraction: Subtract the average luminescence signal from the "No Enzyme" control wells from all other measurements.
- Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each inhibitor concentration: % Inhibition = 100 \* (1 - (Signal\_Inhibitor / Signal\_Vehicle))
- IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (log-logistic) model to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

#### **Data Presentation**

The following table summarizes hypothetical quantitative data for **Hsd17B13-IN-28**. Note: As of late 2025, specific biochemical data for a compound named "**Hsd17B13-IN-28**" is not widely available in public literature. The values presented are for illustrative purposes.

| Parameter     | Value                           |
|---------------|---------------------------------|
| Compound Name | Hsd17B13-IN-28                  |
| Target        | Human HSD17B13                  |
| Assay         | NAD/NADH-Glo™ Luminescent Assay |
| Substrate     | β-estradiol (15 μM)             |
| Cofactor      | NAD+ (500 μM)                   |
| IC50          | 150 nM (Example Value)          |
| Hill Slope    | 1.1 (Example Value)             |
|               |                                 |



#### **HSD17B13 Signaling Context**

HSD17B13 is a liver-specific protein that localizes to the surface of lipid droplets.[13][14] Its expression can be induced by the liver X receptor (LXR) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipogenesis.[13][15] Overexpression of HSD17B13 is associated with increased lipid droplet size and number.[14][16] Recent studies also suggest a role for HSD17B13 in inflammatory signaling pathways, such as the platelet-activating factor (PAF)/STAT3 pathway, linking lipid metabolism to liver inflammation.[6] Pharmacological inhibition of HSD17B13 is therefore being explored as a therapeutic strategy to protect against liver injury.[17]





Click to download full resolution via product page

Caption: Simplified HSD17B13 signaling and functional context.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. primarysourceai.substack.com [primarysourceai.substack.com]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. promega.com [promega.com]
- 8. NAD/NADH-Glo™ and NADP/NADPH-Glo™ Assays [promega.com]
- 9. Bioluminescent Nicotinamide Adenine Dinucleotide Detection Assays Part 1: Technology and Features [promega.sg]
- 10. NAD/NADH-Glo™ Assay Protocol [promega.jp]
- 11. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 14. HSD17B13: A Potential Therapeutic Target for NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [NAD-Glo assay for measuring HSD17B13 inhibition by Hsd17B13-IN-28]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12381621#nad-glo-assay-for-measuring-hsd17b13-inhibition-by-hsd17b13-in-28]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com